4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
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Properties
IUPAC Name |
5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5OS/c24-16-8-6-15(7-9-16)20-14-31-23(26-20)21-22(25)29(28-27-21)17-10-12-19(13-11-17)30-18-4-2-1-3-5-18/h1-14H,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIYBSWXLBQBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways may be affected.
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely dependent on the specific structure and functional groups present in the compound.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine in laboratory settings are not yet fully known. Thiazole derivatives have been reported to have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Thiazole derivatives have been reported to have threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives have been reported to interact with various enzymes or cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives have been reported to interact with various transporters or binding proteins.
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Thiazole derivatives have been reported to be directed to specific compartments or organelles.
Biological Activity
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring which is known for its role in various biological activities.
- A thiazole moiety that contributes to its pharmacological properties.
- A chlorophenyl group , which enhances its interaction with biological targets.
The molecular formula is , and it exhibits a molecular weight of approximately 373.88 g/mol.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. Its mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, including kinases and proteases, leading to altered cell function and apoptosis in cancer cells .
- Modulation of Receptor Activity : It has shown potential in modulating the activity of neurotransmitter receptors, particularly in the central nervous system, contributing to anticonvulsant effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range .
- Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Anticonvulsant Activity
The triazole scaffold has been extensively studied for anticonvulsant properties:
- Animal Models : In rodent models, the compound exhibited significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. Doses as low as 30 mg/kg showed notable efficacy .
- Pharmacodynamics : Binding studies indicated that the compound interacts with voltage-gated sodium channels (VGSCs), similar to established anticonvulsants like phenytoin .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties revealed:
- Broad-Spectrum Activity : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Triazole Derivatives in Cancer Therapy : A study involving a series of triazole derivatives reported significant tumor growth inhibition in xenograft models when administered at therapeutic doses .
- Anticonvulsant Efficacy : Research on thiazole-containing triazoles indicated promising results in reducing seizure frequency in patients with refractory epilepsy during clinical trials .
Data Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and triazole structures can exhibit anticancer properties. For instance, derivatives similar to 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been widely studied for their effectiveness against bacterial and fungal infections. Preliminary studies indicate that the target compound may possess significant antimicrobial properties, making it a candidate for further investigation in treating infectious diseases .
Acetylcholinesterase Inhibition
Given the structural similarities with other known acetylcholinesterase inhibitors, there is potential for this compound to exhibit activity against this enzyme. Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s disease. Studies on related compounds have shown that modifications can lead to enhanced inhibitory effects on acetylcholinesterase, suggesting a similar pathway for the target compound .
Synthesis and Characterization
The synthesis of this compound has been achieved through various chemical reactions involving thiazole and triazole precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of the synthesized compound .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
